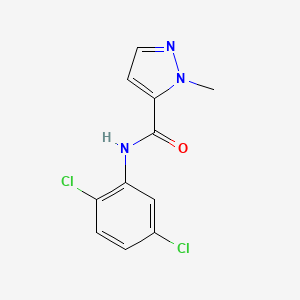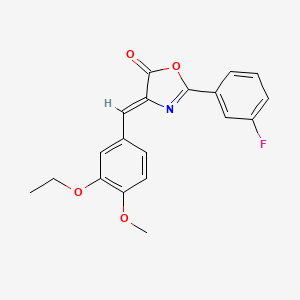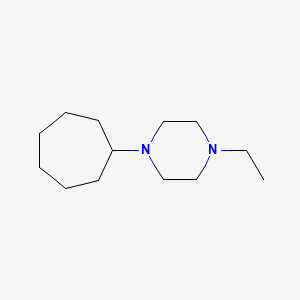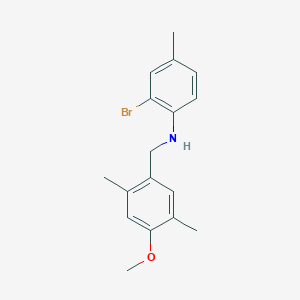
N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
A-836,339 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the modulation of immune responses and inflammation. The CB2 receptor is also found in other tissues, including the central nervous system, where it may have neuroprotective effects.
Mecanismo De Acción
A-836,339 exerts its effects by selectively binding to and activating the N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide receptor, which is primarily expressed in immune cells and has been implicated in the modulation of immune responses and inflammation. Activation of the this compound receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokines and chemokines, as well as the activation of anti-inflammatory pathways.
Biochemical and physiological effects:
A-836,339 has been shown to have analgesic effects in animal models of neuropathic pain and inflammation, and to reduce anxiety-like behavior in mice. It has also been investigated for its potential anti-inflammatory effects in various preclinical models, including those of arthritis, colitis, and neuroinflammation. A-836,339 has been shown to inhibit pro-inflammatory cytokines and chemokines, as well as activate anti-inflammatory pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-836,339 is a potent and selective agonist of the N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, the limitations of using A-836,339 in lab experiments include its limited solubility in water and its potential off-target effects on other receptors or signaling pathways.
Direcciones Futuras
There are several future directions for research on A-836,339 and its potential therapeutic applications. These include further studies on its analgesic and anti-inflammatory effects, as well as its potential neuroprotective effects in various neurological disorders. Additionally, the development of more potent and selective N-(2,5-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide receptor agonists may lead to the identification of novel therapeutic targets for the treatment of various medical conditions.
Métodos De Síntesis
The synthesis of A-836,339 involves several steps, starting with the reaction of 2,5-dichlorobenzaldehyde with methylhydrazine to form 2,5-dichlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring, and the resulting compound is further modified to introduce the carboxamide group. The final product is obtained after purification and characterization by various analytical techniques.
Aplicaciones Científicas De Investigación
A-836,339 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, anxiety, and inflammation. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammation, and to reduce anxiety-like behavior in mice. A-836,339 has also been investigated for its potential anti-inflammatory effects in various preclinical models, including those of arthritis, colitis, and neuroinflammation.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(4-5-14-16)11(17)15-9-6-7(12)2-3-8(9)13/h2-6H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFUZPKKXWHHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329714 | |
| Record name | N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
311812-82-5 | |
| Record name | N-(2,5-dichlorophenyl)-2-methylpyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5770038.png)

![N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B5770065.png)
![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5770072.png)
![N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5770082.png)

![methyl {[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5770096.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5770100.png)
![2-(4-chlorophenyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5770118.png)

![2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5770123.png)

